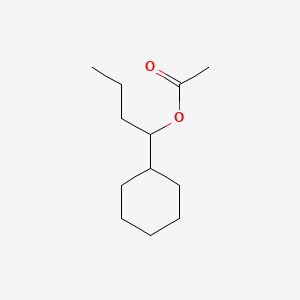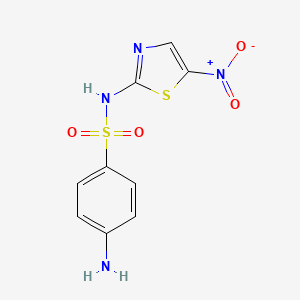
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-((4-sulfophenyl)azo)phenyl)azo)-, diammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-((4-sulfophenyl)azo)phenyl)azo)-, diammonium salt is a complex organic compound with significant applications in various fields. It is known for its vibrant color properties, making it a valuable component in dye and pigment industries. The compound’s structure includes multiple functional groups, such as sulfonic acid, amino, and azo groups, which contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-((4-sulfophenyl)azo)phenyl)azo)-, diammonium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonic acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 7-amino-4-hydroxy-2-naphthalenesulfonic acid under controlled pH conditions to form the azo compound.
Sulfonation: The resulting compound undergoes sulfonation to introduce the sulfonic acid groups.
Neutralization: Finally, the compound is neutralized with ammonium hydroxide to form the diammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Using batch reactors for precise control over reaction conditions.
Continuous Stirred-Tank Reactors (CSTR): For large-scale production, CSTRs are employed to ensure consistent product quality.
Purification: The final product is purified using crystallization or chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-((4-sulfophenyl)azo)phenyl)azo)-, diammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium dithionite or zinc dust.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Quinonoid derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-((4-sulfophenyl)azo)phenyl)azo)-, diammonium salt has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Molecular Targets: The azo groups interact with cellular components, leading to changes in cellular functions.
Pathways Involved: The compound can induce oxidative stress, leading to cell damage or apoptosis. It can also interact with enzymes, altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
- 5-Amino-2-naphthalenesulfonic acid
- 1-Amino-2-hydroxy-4-naphthalenesulfonic acid
Uniqueness
2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-3-((4-((4-sulfophenyl)azo)phenyl)azo)-, diammonium salt is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to undergo multiple types of reactions and its applications in various fields make it a valuable compound in both research and industry.
Propiedades
Número CAS |
68227-38-3 |
|---|---|
Fórmula molecular |
C22H23N7O7S2 |
Peso molecular |
561.6 g/mol |
Nombre IUPAC |
7-amino-4-hydroxy-3-[[4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonic acid;azane |
InChI |
InChI=1S/C22H17N5O7S2.2H3N/c23-14-1-10-19-13(11-14)12-20(36(32,33)34)21(22(19)28)27-26-16-4-2-15(3-5-16)24-25-17-6-8-18(9-7-17)35(29,30)31;;/h1-12,28H,23H2,(H,29,30,31)(H,32,33,34);2*1H3 |
Clave InChI |
JGAURABZBOYCKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)N=NC3=C(C=C4C=C(C=CC4=C3O)N)S(=O)(=O)O.N.N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















